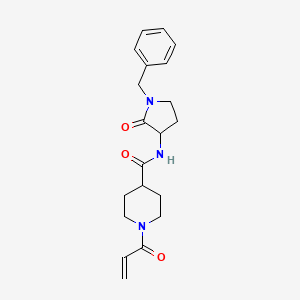
3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- Researchers have explored the self-assembly behavior of porphyrin derivatives containing EFNPC. For instance, tetra [p-(4-cyanophenylmethylene imino)]phenyl porphyrin (TCyPPP) and other derivatives were synthesized from tetra(4-aminophenyl) porphyrin (TAPP). These self-assemblies exhibit enhanced photocatalytic performance compared to their monomers . The study of such self-assembled systems can lead to novel materials for energy conversion and environmental remediation.
Photocatalysis and Self-Assembly
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide' involves the reaction of 4-fluoro-3-nitroaniline with ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate to form 3-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid ethyl ester. This intermediate is then reacted with ethyl 4-aminobenzoate to form 3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxamide. Finally, this compound is cyclized with urea to form the desired product.", "Starting Materials": [ "4-fluoro-3-nitroaniline", "ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate", "ethyl 4-aminobenzoate", "urea" ], "Reaction": [ "4-fluoro-3-nitroaniline is reacted with ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate in the presence of a base such as potassium carbonate in a suitable solvent such as dimethylformamide to form 3-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid ethyl ester.", "The intermediate 3-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid ethyl ester is then reacted with ethyl 4-aminobenzoate in the presence of a base such as sodium hydride in a suitable solvent such as dimethylformamide to form 3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxamide.", "Finally, the compound 3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxamide is cyclized with urea in the presence of a suitable catalyst such as trifluoroacetic acid to form the desired product, 3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide." ] } | |
Número CAS |
887217-04-1 |
Fórmula molecular |
C19H15FN4O6 |
Peso molecular |
414.349 |
Nombre IUPAC |
3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H15FN4O6/c1-2-30-13-6-4-12(5-7-13)23-18(26)14(10-21-19(23)27)17(25)22-11-3-8-15(20)16(9-11)24(28)29/h3-10H,2H2,1H3,(H,21,27)(H,22,25) |
Clave InChI |
TZNRTGMGCIORPP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxabicyclo[2.1.1]hexan-4-amine;hydrochloride](/img/structure/B2572777.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B2572781.png)
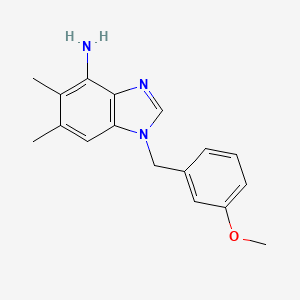
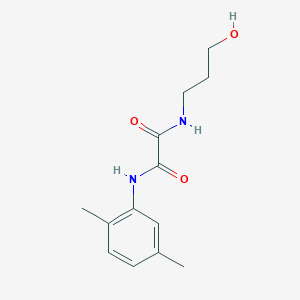
![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2572787.png)
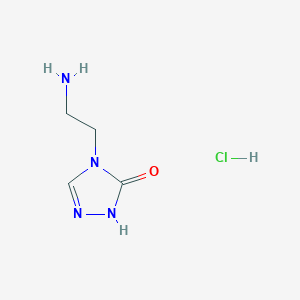
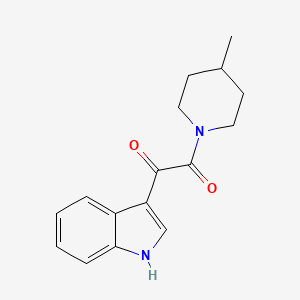
![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)
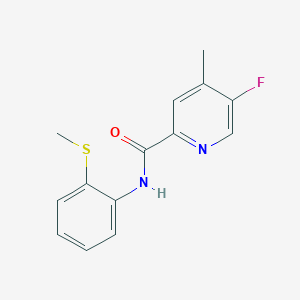
![2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol](/img/structure/B2572798.png)

